molecular formula C16H15NO3S2 B3008276 3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1800597-49-2

3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3008276
CAS No.: 1800597-49-2
M. Wt: 333.42
InChI Key: CVENVXMOOBHCIX-QXGKOBNPSA-N
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Description

3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C16H15NO3S2 and its molecular weight is 333.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Medicinal Chemistry

Research involving 3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid often focuses on its synthesis and application in medicinal chemistry. For instance, studies have reported on the preparation of various thiazolidinone derivatives, including compounds structurally related to our compound of interest. These derivatives have been synthesized through reactions involving different chemical processes and have shown potential as pharmacological agents due to their diverse biological activities (B. Stanovnik et al., 2002; V. P. M. Rahman et al., 2005; J. Doležel et al., 2009).

Biological and Pharmacological Activities

The biological and pharmacological activities of thiazolidinone derivatives, including those structurally related to this compound, have been extensively studied. These compounds have demonstrated various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties in different studies. For instance, certain thiazolidinone derivatives have been evaluated for their antimicrobial and antifungal effects against selected microbial species, showing varying levels of activity (N. Elaasar et al., 2008; S. Mokale et al., 2010; Ritu Sharma et al., 2012).

Potential in Developing New Drugs

The potential of thiazolidinone derivatives in the development of new drugs is significant. Research has shown that modifications to the chemical structure of these compounds can lead to enhanced biological activities, making them interesting candidates for drug development. Studies have synthesized and evaluated various derivatives for their potential in treating diseases like cancer, and some have exhibited promising anticancer activities (S. Holota et al., 2019; Kamila Buzun et al., 2021).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s target, the mode of action is difficult to determine. These groups could potentially interact with biological targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

The compound’s chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

The specific molecular and cellular effects of this compound are currently unknown. Given the compound’s structure, it may have the potential to interact with a variety of biological targets, leading to diverse cellular effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH due to the presence of acid and base functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions or applications of this compound are not specified in the available resources. The potential uses of this compound could be vast, depending on its physical, chemical, and biological properties .

Properties

IUPAC Name

3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-11(9-12-5-3-2-4-6-12)10-13-15(20)17(16(21)22-13)8-7-14(18)19/h2-6,9-10H,7-8H2,1H3,(H,18,19)/b11-9+,13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVENVXMOOBHCIX-QXGKOBNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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